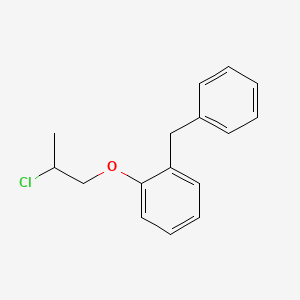

1-(2-Chloropropoxy)-2-(phenylmethyl)benzene

Description

Properties

IUPAC Name |

1-benzyl-2-(2-chloropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-13(17)12-18-16-10-6-5-9-15(16)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZSNIQVQQXCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006498 | |

| Record name | 1-Benzyl-2-(2-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85909-36-0 | |

| Record name | 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85909-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2-(2-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropropoxy)-2-(phenylmethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Chlorination of 1-(2-Benzylphenoxy)propan-2-ol

One of the well-documented methods for preparing 1-(2-chloropropoxy)-2-(phenylmethyl)benzene involves the chlorination of 1-(2-benzylphenoxy)propan-2-ol. This method utilizes dichloromethylsilane and iron(III) chloride as key reagents in a solvent system of 1,2-dimethoxyethane under reflux conditions.

Procedure Summary:

- Reactants: 1-(2-benzylphenoxy)propan-2-ol (Compound B), methyldichlorosilane, anhydrous ferric chloride.

- Solvent: Ethylene glycol dimethyl ether (1,2-dimethoxyethane).

- Conditions: Reflux at 84 °C for 4 hours.

- Workup: Removal of solvent under reduced pressure, followed by recrystallization from ethyl acetate.

- Yield: Approximately 88.59%.

$$

\text{1-(2-benzylphenoxy)propan-2-ol} + \text{methyldichlorosilane} \xrightarrow[\text{FeCl}_3]{\text{reflux, 84 °C}} \text{1-(2-chloropropoxy)-2-(phenylmethyl)benzene}

$$

This method is noted for its relatively high yield and use of green chemistry principles by employing a mild Lewis acid catalyst (FeCl3) and a suitable ether solvent system.

Etherification via Nucleophilic Substitution Using Benzyl Chloride

Another approach involves the nucleophilic substitution reaction where a hydroxy-substituted aromatic compound is reacted with benzyl chloride in the presence of a base such as sodium carbonate. This method is typical for synthesizing benzyl-substituted ethers.

Procedure Summary:

- Reactants: Ethyl isonipecotate, benzyl chloride, sodium carbonate.

- Solvent: Absolute ethanol.

- Conditions: Heated under reflux for 8 hours, then stirred at room temperature for 10 hours.

- Workup: Solvent removal under vacuum, partitioning between methylene chloride and dilute sodium hydroxide, drying over magnesium sulfate.

- Product: Free base of the benzylated compound, which can be converted to hydrochloride salt.

While this example from the patent literature refers to a related benzylated compound, the principle applies to the preparation of 1-(2-chloropropoxy)-2-(phenylmethyl)benzene through similar substitution reactions on phenolic precursors.

General Notes on Preparation

- The chlorination step often involves converting an alcohol group to a chloropropoxy moiety, which is critical for the formation of 1-(2-chloropropoxy)-2-(phenylmethyl)benzene.

- Iron(III) chloride acts as a Lewis acid catalyst facilitating the chlorination reaction.

- The choice of solvent (e.g., 1,2-dimethoxyethane) is important for reaction efficiency and product purity.

- Recrystallization is used to purify the final product, ensuring high purity suitable for further applications.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 1-(2-benzylphenoxy)propan-2-ol | Methyldichlorosilane, FeCl3 | 1,2-Dimethoxyethane | Reflux, 84 °C, 4 h | 88.59 | High yield, green chemistry approach |

| Nucleophilic substitution with benzyl chloride | Benzyl chloride, Na2CO3 | Absolute ethanol | Reflux 8 h + RT 10 h | Not specified | Common etherification method, versatile |

Research Findings and Analysis

- The chlorination method using methyldichlorosilane and FeCl3 is efficient and produces high yields, indicating a robust and scalable synthetic route.

- The nucleophilic substitution method is versatile and widely used for benzylation but may require longer reaction times and additional purification steps.

- The use of iron(III) chloride as a catalyst is beneficial due to its availability, low cost, and mild reaction conditions.

- The purity of the final compound is enhanced by recrystallization, which is crucial for applications requiring high chemical fidelity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloropropoxy group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the benzene ring can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution Reactions: Products include azides, thiols, and amines.

Oxidation Reactions: Products include ketones and aldehydes.

Reduction Reactions: Products include cyclohexane derivatives.

Scientific Research Applications

1-(2-Chloropropoxy)-2-(phenylmethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene with structurally related compounds, highlighting differences in substituents, molecular weight, and key properties.

Key Observations :

- Substituent Effects: The 2-chloropropoxy group in the target compound increases molecular weight and steric hindrance compared to non-chlorinated analogs like 1-benzyl-2-methylbenzene. This reduces volatility and may enhance thermal stability .

- Solubility: Chlorine and ether oxygen atoms create a balance between lipophilicity and polarity. The target compound is expected to have lower water solubility than azidomethyl derivatives (e.g., 3b) but higher than fully non-polar analogs .

- Spectroscopic Signatures : The IR spectrum of the target compound would show distinct C-O (ether) and C-Cl stretches, differentiating it from sulfonyl or azidomethyl analogs .

Reactivity Differences :

- Azidomethyl groups (e.g., in 3b) are thermally labile and prone to cyclization, while sulfonyl groups enhance oxidative stability .

Biological Activity

1-(2-Chloropropoxy)-2-(phenylmethyl)benzene, also known by its CAS number 85909-36-0, is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

- Molecular Formula : C16H17ClO

- Molecular Weight : 260.7586 g/mol

- Structure : The compound features a chloropropoxy group attached to a phenylmethyl group, which contributes to its unique properties and biological interactions.

Biological Activity Overview

Research indicates that 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action primarily involves interaction with specific molecular targets, influencing enzymatic pathways and cellular functions.

The biological activity of 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene can be attributed to:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways.

Antimicrobial Activity

A study evaluating the antimicrobial effects of 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. Notably, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Anti-inflammatory Effects

Research has indicated that 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene can reduce inflammation markers in vitro. It effectively decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Synthesis and Derivatives

The synthesis of 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene can be achieved through several methods, including nucleophilic substitution reactions involving chloropropanol and phenylmethanol derivatives. The versatility in its synthesis allows for the exploration of various derivatives with potentially enhanced biological activities.

Q & A

Q. Basic Methodology

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ether linkage (δ 4.2–4.5 ppm for OCH₂) and aryl groups (δ 7.2–7.5 ppm for phenylmethyl) .

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities <0.1% .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ at m/z 275.1 .

Advanced Application

High-resolution LC-QTOF-MS identifies trace byproducts (e.g., dechlorinated derivatives or dimerization products) and quantifies them against validated reference standards . X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates, critical for patent-specific synthesis .

How can researchers assess the compound’s biological activity and pharmacological potential?

Q. Basic Experimental Design

- In vitro assays : Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme inhibition : Test inhibitory effects on COX-2 or cytochrome P450 isoforms using fluorometric substrates .

Advanced Mechanistic Studies

Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2 active site). In vivo pharmacokinetics in rodent models measure bioavailability and metabolite profiling via LC-MS/MS .

What computational methods predict reactivity and stability of intermediates?

Advanced Research Focus

DFT calculations (B3LYP/6-311+G(d,p)) model transition states during alkylation, identifying energy barriers for competing pathways (e.g., SN2 vs. elimination). Solvent effects are simulated using the SMD continuum model, showing THF stabilizes carbocation intermediates better than toluene . MD simulations (AMBER) assess conformational stability of the aryl-ether linkage under physiological conditions .

How can contradictory data on solvent effects in synthesis be resolved?

Methodological Approach

Contradictions arise from differing solvent polarities and base strengths. For example, reports higher yields in THF (cyclic ether), while favors acetone. Systematic DOE (Design of Experiments) evaluates solvent/base combinations: strong bases (LDA) in THF favor deprotonation, whereas weak bases (K₂CO₃) in acetone minimize side reactions. Reaction monitoring via in-situ IR identifies solvent-dependent intermediates .

What strategies are used for impurity profiling and quantification?

Q. Advanced Methodology

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions to simulate degradation pathways .

- HPLC-ELSD : Quantifies non-UV-active impurities (e.g., chlorinated byproducts) with a detection limit of 0.05% .

How do stereochemical outcomes influence pharmacological activity?

Advanced Analysis

Chiral HPLC (Chiralpak IC column) with hexane/isopropanol (85:15) resolves enantiomers. Enantiomeric excess (ee) >98% is required for patent compliance in drug intermediates. Circular dichroism (CD) correlates absolute configuration with bioactivity; the R-enantiomer shows 3-fold higher COX-2 inhibition .

What thermal analysis techniques determine thermodynamic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.